molecular formula C6H6O4 B8269738 1,2,3,4-Benzenetetrol CAS No. 642-96-6

1,2,3,4-Benzenetetrol

Cat. No. B8269738
CAS RN: 642-96-6
M. Wt: 142.11 g/mol
InChI Key: VERMEZLHWFHDLK-UHFFFAOYSA-N
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Patent
US06750049B1

Procedure details

A solution of myo-2-inosose (11.0 g, 61.2 mmol) in 310 mL of degassed 0.5 M H2SO4 was refluxed under Ar. After 9 h, the solution was cooled to 4° C. and then adjusted to pH 4 by addition of saturated aqueous NaHCO3. Concentration of the reaction solution to 100 mL was followed by continuous liquid-liquid extraction for 18 h using t-butyl methyl ether (500 mL). Upon concentration of the organic layer to 100 mL, a precipitate formed which was filtered, washed with cold hexanes, and dried to afford 1 (4.72 g, 54%) as a tan powder. Addition of hexanes (300 mL) to the filtrate followed by filtering, washing, and drying of the resulting precipitate afforded additional 1 (1.08 g, 12%). mp 162-164° C. 1H NMR (d6-acetone): δ7.24 (s, 4 H), 6.20 (s, 2 H). 13C NMR (d6-acetone): δ139.7, 134.7, 106.2. Anal. Calcd for C6H6O4: C, 50.71; H, 4.23. Found: C, 50.63; H, 4.32. HRMS (FAB) calcd for C6H6O4 (M+H+): 142.0266. Found: 142.0268.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
54%

Identifiers

REACTION_CXSMILES
[C@H:1]1([OH:12])[CH:7]([OH:8])[C@@H:6](O)[C@H:5](O)[C:3](=[O:4])[C@@H:2]1[OH:11].OS(O)(=O)=O.C([O-])(O)=O.[Na+]>>[OH:4][C:3]1[CH:5]=[CH:6][C:7]([OH:8])=[C:1]([OH:12])[C:2]=1[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[C@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Concentration of the reaction solution to 100 mL was followed by continuous liquid-liquid extraction for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Upon concentration of the organic layer to 100 mL, a precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold hexanes
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
OC1=C(C(=C(C=C1)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.